molecular formula C17H20N8 B2774762 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazino)-1,2,4,5-tetraazine CAS No. 318239-47-3

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazino)-1,2,4,5-tetraazine

Cat. No.: B2774762
CAS No.: 318239-47-3
M. Wt: 336.403
InChI Key: YQHYUMJOVHBQDR-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazino)-1,2,4,5-tetraazine is a useful research compound. Its molecular formula is C17H20N8 and its molecular weight is 336.403. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

A key focus of research on derivatives similar to 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazino)-1,2,4,5-tetraazine involves the synthesis of new compounds with potential anticancer activities. One study discussed the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, which showed significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line. This highlights the compound's role in developing new anticancer agents (Abdellatif et al., 2014).

Antibacterial and Antifungal Activity

Another aspect of research on similar compounds includes evaluating their antibacterial and antifungal properties. Studies have synthesized new pyrazoline and pyrazole derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety, showing moderate effects against certain bacterial and fungal species (Abdel‐Aziz et al., 2008). This suggests potential applications in developing new antimicrobial agents.

Cell Growth Assays

The use of tetrazolium compounds in cell growth assays for in vitro cell culture studies is another area of interest. These compounds, structurally related to the one , can be used to assess cell viability, proliferation, and cytotoxicity, which are crucial parameters in cancer research and pharmacological studies (Cory et al., 1991).

Enzymic Activity and Phosphodiesterase Inhibitors

Compounds with a similar structure have been evaluated for their enzymic activities, particularly as inhibitors of adenosine cyclic 3',5'-phosphate phosphodiesterase (PDE). This is significant for understanding the compound's potential therapeutic applications, given the role of PDE in various physiological processes (Senga et al., 1982).

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)-1,2,4,5-tetrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8/c1-13-12-14(2)25(22-13)17-20-18-16(19-21-17)24-10-8-23(9-11-24)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHYUMJOVHBQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(N=N2)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.